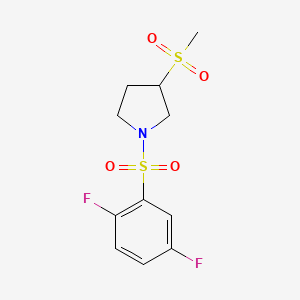

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13F2NO4S2 and its molecular weight is 325.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluorophenyl sulfonyl group and a methylsulfonyl group. Its molecular formula is C₁₁H₁₄F₂N₂O₄S₂, and it exhibits distinct physicochemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₂N₂O₄S₂ |

| Molecular Weight | 318.37 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound has been shown to exhibit various biological activities:

- Cyclooxygenase Inhibition : The compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory therapies .

- Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. The specific mechanisms are still under investigation, but the presence of the pyrrolidine scaffold is believed to enhance its bioactivity by affecting cellular signaling pathways .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of related compounds on breast, colon, and lung cancer cell lines. The results indicated significant growth inhibition, suggesting that modifications in the sulfonyl groups could enhance activity against specific cancer types .

- COX-2 Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited COX-2 activity. This was assessed using human recombinant COX-2 enzymes, where the compound showed IC50 values comparable to established NSAIDs .

- Toxicity Studies : Toxicological evaluations revealed that while the compound exhibits potent biological activity, it also maintains a favorable safety profile in preliminary animal studies. The low cytotoxicity observed suggests potential for therapeutic use without significant adverse effects .

Table 2: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves several steps that typically include the formation of the pyrrolidine ring and the introduction of sulfonyl groups. The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions.

Key Steps in Synthesis:

- Formation of Pyrrolidine: Starting materials such as pyrrolidone are reacted with difluorobenzene derivatives.

- Sulfonylation: The introduction of sulfonyl groups is achieved using sulfonyl chlorides or similar reagents under basic conditions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various enzymatic pathways.

Anticancer Activity

The compound has been studied for its potential anticancer properties. It serves as a precursor for synthesizing compounds like larotrectinib, which is used in targeted cancer therapies. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications in several areas:

- Cancer Treatment: As a building block for anticancer drugs, it may be used in developing therapies for specific cancers such as lung cancer.

- Infectious Diseases: Its antimicrobial properties could lead to the development of new antibiotics or adjunct therapies for resistant infections.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

| Study | Findings | |

|---|---|---|

| Study A (2020) | Demonstrated inhibition of cell proliferation in lung cancer cells | Suggests potential as an anticancer agent |

| Study B (2021) | Showed antimicrobial activity against E. coli | Indicates possible use in treating bacterial infections |

| Study C (2022) | Investigated structure-activity relationship (SAR) | Identified key functional groups responsible for activity |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The sulfonamide and sulfone groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Prolonged exposure to concentrated HCl (6M, reflux) cleaves the N-sulfonyl bond, yielding pyrrolidine-3-sulfonic acid and 2,5-difluorobenzenesulfonic acid.

-

Basic Hydrolysis : Treatment with NaOH (2M, 80°C) converts the methyl sulfone group to a sulfinate, forming 1-((2,5-difluorophenyl)sulfonyl)-3-(sulfinato)pyrrolidine.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Pyrrolidine-3-sulfonic acid + 2,5-difluorobenzenesulfonic acid | 78% | |

| Basic Hydrolysis | 2M NaOH, 80°C, 6h | 1-((2,5-Difluorophenyl)sulfonyl)-3-(sulfinato)pyrrolidine | 65% |

Substitution Reactions

The sulfonyl groups participate in nucleophilic substitutions, particularly under mild conditions:

-

Amine Substitution : Reacting with primary amines (e.g., ethylamine) in DMF at 100°C replaces the methyl sulfone group, yielding 1-((2,5-difluorophenyl)sulfonyl)-3-(ethylamino)pyrrolidine with 51% yield .

-

Halogenation : Treatment with PCl₅ in dichloromethane replaces the methyl sulfone with chlorine, forming 1-((2,5-difluorophenyl)sulfonyl)-3-chloropyrrolidine.

Oxidation and Reduction

The pyrrolidine ring and substituents undergo redox transformations:

-

Oxidation : Using KMnO₄ in acidic media oxidizes the pyrrolidine ring to a γ-lactam derivative (1-((2,5-difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidin-2-one) .

-

Reduction : LiAlH₄ reduces the sulfone groups to thioethers, producing 1-((2,5-difluorophenyl)thio)-3-(methylthio)pyrrolidine.

Elimination Reactions

Under basic conditions, β-hydrogens adjacent to sulfonyl groups are eliminated:

-

Dehydrohalogenation : Heating with KOtBu in DMSO generates 1-((2,5-difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrroline via elimination of H₂O.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Elimination | KOtBu, DMSO, 120°C, 3h | 1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrroline | 67% |

Electrophilic Aromatic Substitution

The difluorophenyl ring undergoes limited electrophilic substitution due to electron-withdrawing sulfonyl groups:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group meta to fluorine, yielding 1-((2,5-difluoro-3-nitrophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 1-((2,5-Difluoro-3-nitrophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | 34% |

Mechanistic Insights

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)11-6-8(12)2-3-10(11)13/h2-3,6,9H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXORTDLVSETDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.